Curaxin CBL0137 is a small, water-soluble molecule belonging to the curaxin family, a group of carbazole derivatives with potential anti-cancer properties. [, , , , , , , ] CBL0137 exhibits promising anticancer activity in preclinical models against various cancers. [, , , , , , , , , , , , , , , , , ] Although structurally similar to the anti-malarial drug quinacrine, CBL0137 demonstrates a distinct and more potent mechanism of action. []
Mechanism of Action
CBL0137 exerts its anticancer effects primarily through the inhibition of the facilitates chromatin transcription (FACT) complex, a histone chaperone crucial for DNA replication, transcription, and repair. [, , , , , , , , , , , , , , , , ] By sequestering FACT onto chromatin, CBL0137 disrupts its normal function. [, , ] This leads to various downstream effects, including:
Activation of p53: CBL0137 activates the tumor suppressor protein p53, promoting apoptosis and cell cycle arrest. [, , , , , , , , , , , , , , ]
Inhibition of NF-κB: CBL0137 suppresses the activity of NF-κB, a transcription factor involved in inflammation and tumor progression. [, , , , , , , , , , ]
Induction of Interferon Response: CBL0137 triggers the production of type I interferons, contributing to its antitumor activity. [, , ]
Inhibition of DNA Damage Repair: CBL0137 interferes with DNA damage repair pathways, making cancer cells more susceptible to DNA-damaging agents. [, , ]
Modulation of Epigenetic Marks: CBL0137 alters histone modifications, potentially contributing to its anticancer effects. [, ]
EGFR-TKI Resistance: CBL0137 synergizes with EGFR tyrosine kinase inhibitors (TKIs) to overcome acquired resistance in lung adenocarcinoma. []
Gemcitabine Resistance: CBL0137 enhances the efficacy of gemcitabine in pancreatic cancer models, including gemcitabine-resistant tumors. [, ]
Smoothened Inhibitor Resistance: CBL0137 effectively inhibits the growth of Smoothened inhibitor-resistant hedgehog-driven cancer models. []
c) Targeting Cancer Stem Cells:
CBL0137 demonstrates preferential toxicity toward cancer stem cells (CSCs), a subpopulation of highly resistant and tumorigenic cells, in glioblastoma [, ] and pancreatic cancer models. []
d) Enhancing Chemotherapy and Radiotherapy:
CBL0137 potentiates the efficacy of various chemotherapeutic agents, including cisplatin [, ], cyclophosphamide [], etoposide [], and hydroxyurea [], as well as radiotherapy [, ].
e) Induction of Differentiation:
CBL0137 induces differentiation in neuroblastoma cells, suggesting potential for differentiation therapy. []
Future Directions
Clinical Development: CBL0137 is currently under evaluation in Phase I/II clinical trials for pediatric and adult cancers, and further clinical development is warranted to determine its safety and efficacy in humans. [, , , , ]
Related Compounds
Quinacrine
Compound Description: Quinacrine (QC) is an antimalarial drug with demonstrated in vivo antitumor activity. [] It functions similarly to curaxins, causing simultaneous p53 activation and NF-κB inhibition, leading to tumor cell death. []
Relevance: Quinacrine served as a basis for developing curaxins, including CBL0137. [] While both compounds share a similar mechanism of action, CBL0137 demonstrates significantly greater potency than quinacrine in preclinical models. []
Gemcitabine
Compound Description: Gemcitabine is a nucleoside analog widely used in treating non-small cell lung cancer (NSCLC) and pancreatic ductal adenocarcinoma (PDA). []
Relevance: Studies show that CBL0137 acts synergistically with gemcitabine against NSCLC and PDA xenografts in vivo. [] The combination significantly increased median survival time compared to either drug alone. [] The synergistic effect might involve CBL0137's ability to enhance gemcitabine activity by suppressing the expression of cytidine deaminase and ribonucleotide reductase, proteins involved in gemcitabine response modulation. []
Afatinib
Compound Description: Afatinib is an epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) used as a first-line treatment for lung adenocarcinoma patients with EGFR mutations. [] Despite initial responses, most patients develop acquired resistance to afatinib. []
Relevance: Combining CBL0137 with afatinib demonstrates synergy in overcoming acquired resistance to EGFR-TKIs in EGFR-mutant lung adenocarcinoma. [] In vitro studies on EGFR mutant lung adenocarcinoma cell lines with acquired resistance showed synergistic cell viability reduction. [] In vivo, the combination significantly inhibited tumor growth in a patient-derived xenograft (PDX) model. []
Cisplatin
Compound Description: Cisplatin is a platinum-based chemotherapy drug commonly used in cancer treatment. [, ]
Relevance: Combining CBL0137 with cisplatin exhibits additive antitumor activity against malignant pleural mesothelioma (MPM) cells in vitro at lower doses than either monotherapy. [] In small-cell lung cancer (SCLC) models, combining cisplatin and CBL0137 synergistically killed patient-derived and murine SCLC cell lines. [, ]
Panobinostat
Compound Description: Panobinostat is a histone deacetylase (HDAC) inhibitor. [, , ]
Relevance: In diffuse intrinsic pontine glioma (DIPG) models, CBL0137 combined with panobinostat demonstrates synergistic activity against DIPG neurospheres in vitro and significantly prolonged survival in orthotopic DIPG models. [, , ] The combination therapy restored H3K27me3 levels and decreased Ki67-positive cells. [] In neuroblastoma models, the combination of CBL0137 and panobinostat enhanced nucleosome destabilization, induced an interferon response, inhibited DNA damage repair, and synergistically suppressed cancer cell growth. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Curaxins are small molecules that simultaneously activate p53 and inhibit NF-κB without causing detectable genotoxicity. CBL0137 is a water soluble and metabolically stable curaxin that activates p53 with an EC50 value of 0.37 µM and inhibits NF-κB with an EC50 value of 0.47 µM. It functionally inactivates the facilitates chromatin transcription complex, driving the effects on p53 and NF-κB and promoting cancer cell death. CBL0137 has broad anticancer activity in mice when administered orally, eradicates drug-resistant cancer stem cells, and potentiates efficacy of gemcitabine in preclinical models of pancreatic cancer. CBL0137 (CBL-0137) activates p53 and inhibits NF-kB with EC50s of 0.37 μM and 0.47 μM in the cell-based p53 and NF-kB reporter assays, respectively. It also inhibits histone chaperone FACT (facilitates chromatin transcription complex).
MSDC-0160 is a thiazolidinedione (TZD) with antidiabetic and neuroprotective activities. It inactivates the mitochondrial pyruvate carrier (MPC; IC50 = 1.2 µM) without affecting peroxisome proliferator-activated receptor γ (PPARγ; IC50 = 31.65 µM) in vitro. MSDC-0160 enhances the rate of insulin-stimulated lipogenesis in 3T3-L1 adipocytes in a dose-dependent manner. Dietary administration of MSDC-0160 (100 mg/kg) lowers blood glucose levels in obese, hyperglycemic, hyperinsulinemic, and insulin-resistant KKAγ mice. MSDC-0160 prevents neurodegeneration in a C. elegans model of Parkinson's disease, an effect that is blocked by knockdown of the mammalian target of rapamycin (mTOR). It also prevents overactivation of mTOR in the MPTP-induced and engrailed heterozygous (En+/-) mouse models of Parkinson's disease. CAY10415 is a novel peroxisome proliferator-activated receptor (PPAR)γ ligand. CAY10415 induced cell death and ROS generation in a PPARγ-independent manner. CAY10415 enhanced γ-radiation-induced apoptosis and caspase-3-mediated poly (ADP-ribose) polymerase (PARP) cleavage in vitro. The combined CAY10415 / γ-radiation treatment triggered caspase-8 activation, and this initiator caspase played an important role in the combination-induced apoptosis. The combined treatment of CAY10415 and γ-radiation synergistically induced DNA damage and apoptosis, which was regulated by ROS.
CAY10404 is an inhibitor of COX-2 (IC50 = <1 nM). It is selective for COX-2 over COX-1 (IC50 = >500 µM). CAY10404 inhibits the proliferation of SH-EP and SH-SY5Y neuroblastoma cells (IC50s = ~60 µM for both), and induces apoptosis and cell cycle arrest at the G2/M phase in the same cells. It inhibits carrageenan-induced paw edema in rats when administered at a dose of 10 mg/kg. CAY10404 is one of the most selective inhibitors of COX-2 over COX-1.
Mitochondrial release of cytochrome c triggers apoptosis via the assembly of a multimeric complex including caspase-9, Apaf-1, and other components, sometimes called the apoptosome. Library screens have identified small molecules that activate the apoptosome by binding to one or more of its components. CAY10443 is one such molecule. In a cell free, multi-component assay, it activated caspase-3 with an EC50 of 5 µM. These apoptotic activators represent therapeutic lead compounds for the development of antitumor drugs. CAY10443 is an apoptotic activator.
A family of related G-protein coupled receptors that bind sphingosine-1 phosphate (S1P) as a high-affinity ligand have recently been cloned. S1P3/EDG3 is a member of this family that is widely expressed in many tissues, signaling via the ERK-½ and PLC/IP3 pathways. CAY10444 is a selective antagonist of S1P binding to the S1P3 receptor, blocking the calcium increase in HeLa cells by about 40% when present at 10 µM. A selective antagonist of S1P binding to the S1P3 receptor CAY10444 is a S1P3 (shingosine-1-phosphate receptor) specific antagonist.
Highly potent, selective CRTH2/DP2 antagonist (Ki values are 0.6, 1200 and 10,000 nM for DP2, DP1 and TP respectively). BAY-u3405 analog. Shows renoprotective effects in vivo. Orally active. The biological effects of prostaglandin D2 are transduced by at least two 7-transmembrane G-protein coupled receptors, designated DP1 and CRTH2/DP2. BAY-u3405 (Ramatroban) is an approved human medication for the treatment of allergic rhinitis that has documented activity as an antagonist of both the TP and CRTH2/DP2 receptors. CAY10471 is an analog of BAY-u3405 which contains modifications that increase both its potency and selectivity for the human CRTH2/DP2 receptor. CAY10471 binds to the human CRTH2/DP2, DP1, and TP receptors with Ki values of 0.6, 1200, and >10,000 nM, respectively.
CAY 10471 is a potent, highly selective CRTH2/DP 2 receptor antagonist. CAY10471 binds to the human CRTH2/DP2, DP1, and TP receptors with Ki values of 0.6, 1200, and >10,000 nM. Cat#531655 is a racemic mixture of CAY10471.
Prostaglandin E2 (PGE2) is the major PG synthesized at sites of inflammation and plays an important role in different inflammatory diseases. It acts as a mediator of pain and inflammation and promotes bone destruction. The increased synthesis of PGE2 during inflammation can be accounted for by increased expression of both cyclooxygenase-2 (COX-2) and microsomal PGE synthase-1 (mPGES-1). CAY10526 is an inhibitor of PGE2 production through the selective modulation of mPGES-1 expression. It dose-dependently inhibits PGE2 production in lipopolysaccharide-stimulated RAW 264.7 cells with an IC50 value of 1.8 µM without any effect on COX-2 expression. Selective inhibitor of mPGES-1; Novel inhibitor of NF-κB signaling pathway CAY10526 is a selective inhibitor of mPGES-1. It also acts as an inhibitor of the NF-κB signaling pathway.